![molecular formula C17H25N3O5S B2820039 N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide CAS No. 551920-86-6](/img/structure/B2820039.png)

N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

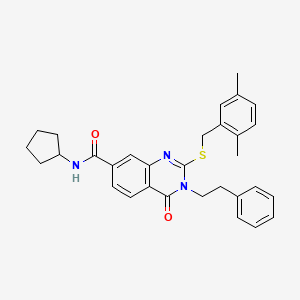

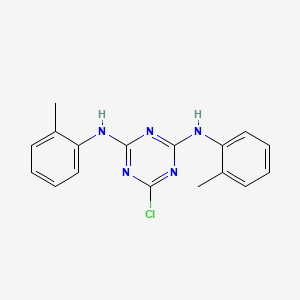

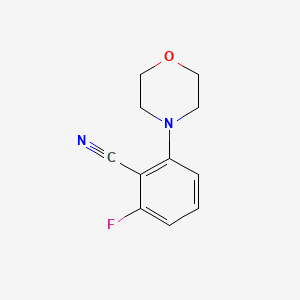

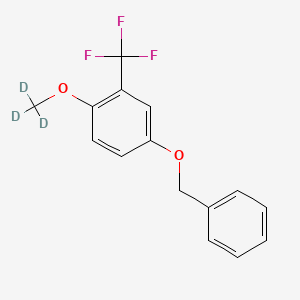

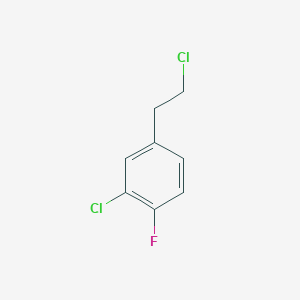

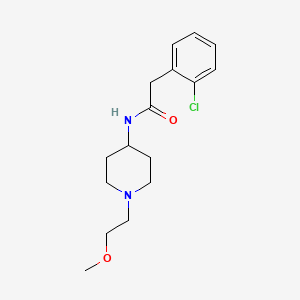

“N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common nitrogen-containing heterocycle . The compound also includes a methoxyphenyl sulfonyl group and a morpholinecarboxamide group .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Compounds with similar structures, such as pyrrolidine derivatives, have been found to have a variety of physicochemical properties .Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Humans

One study conducted by Renzulli et al. (2011) on the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, reveals significant insights into the pharmacokinetic behavior of similar sulfonyl compounds. The study found that after oral administration, the compound was primarily eliminated via feces, with only a small portion excreted through urine. This suggests the compound undergoes extensive metabolism before excretion, highlighting the importance of understanding the metabolic pathways and disposition of such compounds for their development as therapeutic agents Renzulli et al., 2011.

Imaging Applications in Clinical Diagnostics

Another study by Caveliers et al. (2002) on sigma receptor scintigraphy using a structurally similar iodobenzamide derivative, P-(123)I-MBA, for visualizing primary breast tumors in humans, illustrates the potential of such compounds in diagnostic imaging. The study's findings, showing significant uptake of the compound in breast tumors, underscore the utility of N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide derivatives in the non-invasive assessment of tumor proliferation and presence, providing a basis for its application in oncological diagnostics Caveliers et al., 2002.

Therapeutic Potential in Neurological Disorders

Patel et al. (2019) evaluated [18F]DASA-23, a novel radiopharmaceutical targeting pyruvate kinase M2 (PKM2) levels by positron emission tomography (PET), for its utility in non-invasively delineating low-grade and high-grade gliomas based on aberrantly expressed PKM2. This study demonstrates the compound's potential role in improving the diagnostic accuracy for gliomas and potentially other cancers, highlighting the therapeutic and diagnostic importance of compounds targeting specific metabolic pathways or receptors in cancer cells Patel et al., 2019.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-24-15-2-4-16(5-3-15)26(22,23)20-8-6-14(7-9-20)18-17(21)19-10-12-25-13-11-19/h2-5,14H,6-13H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOJWCREPKVPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2819966.png)

![Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate](/img/structure/B2819970.png)

![N'-(2,4-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2819975.png)